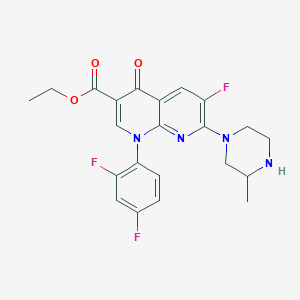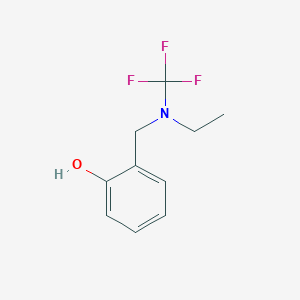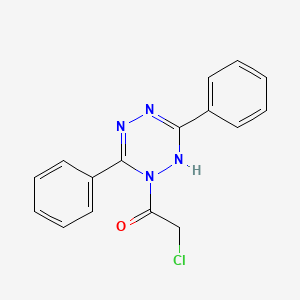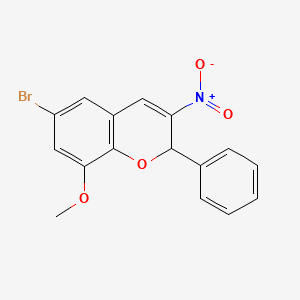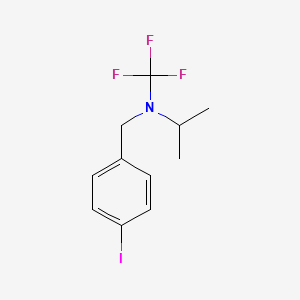
2,4,6-Trimethylbenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylbenzoyl fluoride is an organic compound with the molecular formula C10H11FO. It is a derivative of benzoyl fluoride, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzoyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzoyl chloride. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt like potassium fluoride (KF) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors that can handle the corrosive nature of fluorinating agents .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, especially in the presence of light, leading to the formation of radicals
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed:
Substitution Reactions: Products include various substituted benzoyl compounds.
Oxidation Products: These can include carboxylic acids or ketones.
Reduction Products: These typically include alcohols or hydrocarbons
Applications De Recherche Scientifique
2,4,6-Trimethylbenzoyl fluoride has a wide range of applications in scientific research:
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylbenzoyl fluoride involves its ability to undergo homolytic cleavage upon exposure to light, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various unsaturated compounds that can participate in radical polymerization .
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylbenzoyl chloride: Similar in structure but contains a chloride group instead of fluoride.
Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
2,4,6-Trifluorobenzoyl chloride: Contains fluorine atoms at the 2, 4, and 6 positions instead of methyl groups
Uniqueness: 2,4,6-Trimethylbenzoyl fluoride is unique due to its specific substitution pattern and the presence of a fluoride group, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a photoinitiator and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
826-66-4 |
|---|---|
Formule moléculaire |
C10H11FO |
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
2,4,6-trimethylbenzoyl fluoride |
InChI |
InChI=1S/C10H11FO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 |
Clé InChI |
YNCGQEVEPBUPJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


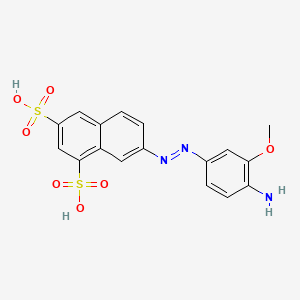
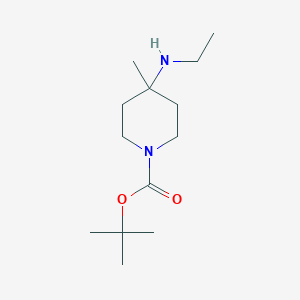
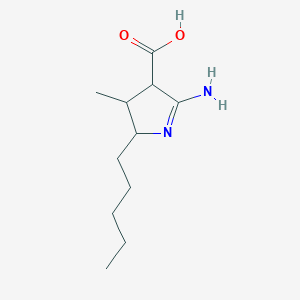
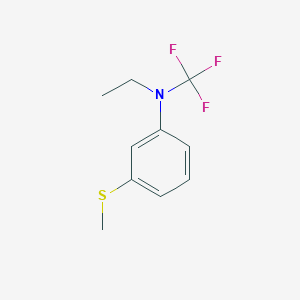

![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
